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Compound of Interest

Compound Name:
6-Aminohexane-1-thiol

hydrochloride

Cat. No.: B1289216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 6-aminohexane-1-thiol hydrochloride. Due to the limited availability of published

experimental spectra for this specific compound, this guide focuses on providing detailed

methodologies and predicted data to enable researchers to perform their own characterization.

Compound Overview
6-Aminohexane-1-thiol hydrochloride is a bifunctional molecule containing a primary amine

and a thiol group. The hydrochloride salt form enhances its stability and solubility in aqueous

solutions, making it a versatile reagent in various applications, including surface modification

and bioconjugation.

Table 1: Physicochemical Properties of 6-Aminohexane-1-thiol Hydrochloride
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Property Value Source

CAS Number 31098-40-5 [1]

Molecular Formula C₆H₁₆ClNS [1]

Molecular Weight 169.71 g/mol [1]

Appearance Off-white to light yellow solid [1]

Melting Point 125-130 °C [1]

Solubility Soluble in water General knowledge

Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight and elemental

composition of a compound. For 6-aminohexane-1-thiol hydrochloride, electrospray

ionization (ESI) is a suitable method. The predicted mass-to-charge ratios (m/z) for various

adducts of the free base (6-aminohexane-1-thiol, C₆H₁₅NS, Exact Mass: 133.0925) are

summarized below.

Table 2: Predicted Mass Spectrometry Data for 6-Aminohexane-1-thiol

Adduct Calculated m/z

[M+H]⁺ 134.0998

[M+Na]⁺ 156.0817

[M+K]⁺ 172.0556

[M-H]⁻ 132.0852

Data is for the free base (M = C₆H₁₅NS). The hydrochloride salt will dissociate in the ESI

source.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
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This protocol outlines the general procedure for obtaining an ESI-MS spectrum of 6-
aminohexane-1-thiol hydrochloride.

Workflow for ESI-MS Analysis

Sample Preparation Mass Spectrometry Analysis

Dissolve 1-5 mg in 1 mL of a suitable solvent (e.g., methanol/water) Vortex to ensure complete dissolution Filter through a 0.22 µm syringe filter Infuse the sample solution into the ESI source
Transfer to MS vial

Acquire data in both positive and negative ion modes Analyze the resulting mass spectrum for characteristic m/z values

Click to download full resolution via product page

Caption: Workflow for ESI-MS analysis of 6-aminohexane-1-thiol hydrochloride.

Instrumentation:

A mass spectrometer equipped with an electrospray ionization source.

Procedure:

Sample Preparation:

Accurately weigh 1-5 mg of 6-aminohexane-1-thiol hydrochloride.

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water.

Vortex the solution to ensure the sample is fully dissolved.

Filter the solution through a 0.22 µm syringe filter into a clean vial.

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature) to typical values for small molecule analysis.
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Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range

(e.g., 50-500).

Data Analysis:

Process the acquired spectra to identify the peaks corresponding to the expected adducts

of 6-aminohexane-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the chemical structure of a molecule. Both ¹H

and ¹³C NMR should be performed.

Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental data is not readily available, the expected chemical shifts can be predicted

based on the structure of 6-aminohexane-1-thiol hydrochloride.

Table 3: Predicted ¹H NMR Chemical Shifts
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Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-1 (HS-CH₂-) 2.5 - 2.7 triplet 2H

H-6 (-CH₂-NH₃⁺) 2.9 - 3.1 triplet 2H

H-2, H-5 (-S-CH₂-

CH₂- and -CH₂-CH₂-

NH₃⁺)

1.5 - 1.8 multiplet 4H

H-3, H-4 (-CH₂-CH₂-

CH₂-CH₂-)
1.3 - 1.5 multiplet 4H

-NH₃⁺ 7.5 - 8.5 broad singlet 3H

-SH 1.3 - 1.6 triplet 1H

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (ppm)

C-1 (HS-CH₂-) 24 - 28

C-6 (-CH₂-NH₃⁺) 39 - 43

C-2, C-5 25 - 35

C-3, C-4 26 - 32

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes the general steps for acquiring ¹H and ¹³C NMR spectra of 6-
aminohexane-1-thiol hydrochloride.[2]

Workflow for NMR Analysis
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Sample Preparation Data Acquisition Data Processing

Dissolve 10-20 mg in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) Add internal standard (e.g., TMS) if necessary Transfer to a 5 mm NMR tube Insert sample and lock on the deuterium signal Shim the magnetic field Acquire ¹H NMR spectrum Acquire ¹³C NMR spectrum Fourier transform the FID Phase and baseline correct the spectrum Calibrate chemical shifts Integrate ¹H signals and pick peaks for ¹³C

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation:

Dissolve 10-20 mg of 6-aminohexane-1-thiol hydrochloride in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.

If required, add a small amount of an internal standard (e.g., TMS).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H NMR spectrum using standard parameters.

Acquire the proton-decoupled ¹³C NMR spectrum.

Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

Integrate the signals in the ¹H NMR spectrum and identify the peaks in the ¹³C NMR

spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3200-3000 N-H (in -NH₃⁺) Stretching

2950-2850 C-H (alkane) Stretching

2600-2550 S-H Stretching

1630-1550 N-H (in -NH₃⁺) Bending

1470-1450 C-H Bending

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[3][4][5]

[6]

Workflow for ATR-FTIR Analysis
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Instrument Setup Sample Analysis

Ensure the ATR crystal is clean Collect a background spectrum Place a small amount of the solid sample on the ATR crystal Apply pressure to ensure good contact Collect the sample spectrum Clean the crystal after measurement

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Instrumentation:

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

Instrument Preparation:

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Collect a background spectrum to account for atmospheric and instrumental contributions.

Sample Measurement:

Place a small amount of the solid 6-aminohexane-1-thiol hydrochloride sample onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Collect the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Processing and Cleanup:

Process the spectrum (e.g., baseline correction) as needed.

Clean the ATR crystal thoroughly after the measurement.
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This guide provides the foundational information and detailed protocols necessary for the

comprehensive spectroscopic characterization of 6-aminohexane-1-thiol hydrochloride. By

following these methodologies, researchers can confidently obtain the data required for their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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